![molecular formula C9H14BrFN2O B2928130 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856048-00-4](/img/structure/B2928130.png)
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism Of Action
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound interacts with biological molecules such as proteins and nucleic acids, potentially affecting their function. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as a modulator of enzyme activity.
Biochemical And Physiological Effects
Studies have shown that 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One advantage of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its potential as a fluorescent probe for detecting and imaging biological molecules. Additionally, this compound has been shown to have potential as a modulator of enzyme activity. However, one limitation of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its limited solubility in water, which may affect its ability to interact with biological molecules.
Future Directions
There are several future directions for the study of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole. One direction is the study of its potential as a modulator of enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another direction is the exploration of its potential as an anti-inflammatory agent. Furthermore, the development of more efficient synthesis methods for 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole may facilitate its use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been achieved using various methods. One method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propyl chloroformate in the presence of triethylamine. Another method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propargyl alcohol in the presence of triethylamine. These methods have been successful in synthesizing 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole with high yields.
Scientific Research Applications
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. This compound has been used as a ligand in the synthesis of metal complexes that have been studied for their biological activity. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential as a fluorescent probe for detecting and imaging biological molecules.
properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-12-13(9)4-3-11/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQLSWEQDZKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CCF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole |
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